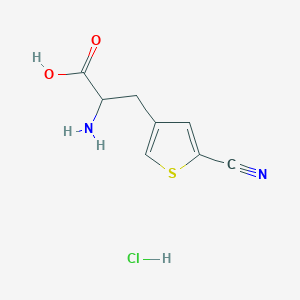

2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride

説明

2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid hydrochloride is a synthetic amino acid derivative characterized by a thiophene ring substituted with a cyano group at the 5-position. Its molecular formula is C₈H₉ClN₂O₂S, with a molecular weight of 244.69 g/mol (estimated based on structural analogs). The compound combines a nonpolar thiophene moiety with a polar cyano (-CN) group, imparting unique electronic and steric properties.

Applications may include pharmaceutical intermediates or probes for studying amino acid transport mechanisms.

特性

IUPAC Name |

2-amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S.ClH/c9-3-6-1-5(4-13-6)2-7(10)8(11)12;/h1,4,7H,2,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBHCCBXIZIONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CC(C(=O)O)N)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride typically involves the reaction of 5-cyanothiophene-3-carboxylic acid with ammonia to form the corresponding amide. This amide is then subjected to a series of reactions, including reduction and hydrolysis, to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride .

化学反応の分析

Types of Reactions

2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

科学的研究の応用

Chemical Research Applications

Building Block for Synthesis

- The compound serves as a versatile building block for synthesizing more complex molecules. Its structural features allow for various chemical modifications, making it valuable in the development of novel compounds with specific properties.

Chemical Reactions

- 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions enable the formation of derivatives that may possess enhanced or altered properties compared to the parent compound.

Table: Types of Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound to sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Converts the nitrile group to an amine | Lithium aluminum hydride, palladium catalyst |

| Substitution | Amino group participates in nucleophilic substitution | Alkyl halides, acyl chlorides |

Biological Research Applications

Biochemical Probes

- The compound is being investigated as a biochemical probe due to its ability to interact with specific molecular targets. This interaction may provide insights into biochemical pathways and mechanisms.

Antimicrobial Activity

- Preliminary studies suggest that compounds similar to 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid exhibit antimicrobial properties. For instance, minimum inhibitory concentrations against Staphylococcus aureus and Escherichia coli have been reported, indicating potential therapeutic applications in combating bacterial infections.

Anti-inflammatory and Anticancer Properties

- Research is ongoing to explore the anti-inflammatory and anticancer activities of this compound. It is believed that the compound may inhibit certain enzymes or receptors involved in inflammation and cancer pathways, although further studies are necessary to elucidate these mechanisms.

Medicinal Applications

Therapeutic Potential

- The unique structure of 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride suggests potential therapeutic applications in treating various diseases. Its interactions with biological targets may lead to the development of new drugs aimed at inflammatory diseases and cancer.

Case Studies

Industrial Applications

Material Development

- In industrial contexts, this compound can be utilized in developing advanced materials and catalysts. Its chemical properties may enhance the performance of materials used in various applications, including electronics and pharmaceuticals.

Catalysis

- The compound's ability to participate in diverse chemical reactions positions it as a potential catalyst in synthetic processes, contributing to more efficient manufacturing methods.

作用機序

The mechanism of action of 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Key Insights :

- The cyano group in the target compound introduces stronger electron-withdrawing effects compared to chloro or methyl substituents, altering reactivity and binding interactions .

- Benzo-fused thiophenes (e.g., ) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce solubility .

Phenyl and Heteroaromatic Derivatives

Key Insights :

- Indole derivatives () are prevalent in neurotransmitter analogs (e.g., tryptophan derivatives), where fluorine substitution improves blood-brain barrier penetration .

- Benzodioxole systems () offer improved solubility due to oxygen atoms but lack the sulfur-mediated π-π stacking seen in thiophenes .

- Cyanophenyl analogs () retain the cyano group but on a phenyl ring, reducing heteroaromatic interactions compared to thiophene-based compounds .

Halogenated and Functionalized Amino Acids

Key Insights :

- Hydroxyl and fluorine combinations () mimic natural tyrosine derivatives, with applications in radiolabeling or enzyme substrate design .

生物活性

2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a cyanothiophene moiety, provides distinct electronic and steric properties that may contribute to its biological activity. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.

The synthesis of 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride typically involves the reaction of 5-cyanothiophene-3-carboxylic acid with ammonia, followed by reduction and hydrolysis to yield the final product. The compound is characterized by its ability to undergo various chemical reactions, including oxidation and reduction, which may influence its biological properties.

Biological Activity Overview

The biological activity of 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride has been explored in several contexts:

Antimicrobial Activity

Research has indicated that compounds similar to 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid can exhibit antimicrobial properties. For instance, studies have reported minimum inhibitory concentrations (MIC) against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, ranging from 64 µg/mL to 128 µg/mL . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.

Anti-inflammatory and Anticancer Properties

The compound is being investigated for its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may interact with specific molecular targets involved in inflammation and cancer pathways, although detailed mechanisms remain to be elucidated.

The mechanism of action for 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride is not fully understood but is believed to involve inhibition of certain enzymes or receptors. This inhibition could trigger a cascade of biochemical events leading to its observed effects in various biological systems .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid against similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid | Bromine substituent affects electronic properties | Moderate antimicrobial activity |

| 2-Amino-3-(5-methylthiophen-3-yl)propanoic acid | Methyl group may enhance lipophilicity | Limited data on biological activity |

| 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid | Cyanothiophene imparts distinct properties | Potential anti-inflammatory effects |

This table illustrates how the presence of different substituents can influence both the chemical behavior and biological activity of these compounds.

Case Studies

Several studies have focused on the broader category of thiophene derivatives, providing insights into their potential applications:

- Antimicrobial Studies : A study found that related thiophene derivatives inhibited the growth of Candida albicans at concentrations as low as 64 µg/mL, indicating a promising avenue for further exploration in antifungal applications .

- Cancer Research : Investigations into similar compounds have shown potential in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis .

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid hydrochloride?

- Methodological Answer : Synthesis typically involves coupling thiophene derivatives with amino acid precursors. For example:

Precursor Selection : Start with 5-cyanothiophene-3-carbaldehyde and a protected amino acid (e.g., tert-butyloxycarbonyl (Boc)-protected alanine) to facilitate stereochemical control.

Schiff Base Formation : React the aldehyde group with the amino group under mild acidic conditions.

Reductive Amination : Use sodium cyanoborohydride to reduce the imine intermediate, followed by Boc deprotection with HCl to yield the hydrochloride salt .

Purification : Employ column chromatography or recrystallization to isolate the compound, with purity verified via HPLC (>95%) .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of the cyanothiophene moiety (δ ~7.5 ppm for thiophene protons) and amino acid backbone (δ ~3.2 ppm for CH groups) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to assess purity (>98% for research-grade material) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight (e.g., [M+H] at m/z 255.2) .

- X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis resolves stereochemistry and bond angles .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer :

- Solubility Profile :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 10–15 | pH 3–5 (HCl-adjusted) |

| Methanol | 50–60 | Room temperature |

| DMSO | >100 | 25°C |

- Experimental Implications :

- Use aqueous buffers (pH 4–6) for biological assays to maintain solubility.

- For organic reactions, dissolve in DMSO or methanol, but avoid prolonged storage due to potential esterification .

Advanced Research Questions

Q. How can computational reaction modeling optimize the synthesis of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to simulate reaction pathways (e.g., B3LYP/6-31G* level) and identify energy barriers for key steps like reductive amination .

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents (e.g., tetrahydrofuran vs. acetonitrile) and catalysts (e.g., Pd/C vs. Raney Ni) for yield improvement .

- Feedback Loops : Integrate experimental yields with computational data to refine reaction parameters (e.g., temperature, stoichiometry) iteratively .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Contradiction Analysis Framework :

Cross-Validation : Compare NMR peaks with simulated spectra (e.g., using ACD/Labs or ChemDraw).

Degradation Checks : Perform stability studies (e.g., 24-hour exposure to light/heat) to rule out artifact formation.

Isotopic Labeling : Use N-labeled amino acid precursors to confirm peak assignments in complex spectra .

- Case Example : A mismatch in C NMR signals may arise from rotameric equilibria; variable-temperature NMR can resolve this .

Q. What strategies ensure the compound's stability under varying experimental conditions?

- Methodological Answer :

- Stability Profile :

| Condition | Degradation (%) | Half-Life (Days) |

|---|---|---|

| pH 7.4 (aqueous) | 20–30 | 3–5 |

| pH 2.0 (HCl) | <5 | >30 |

| 4°C (dry) | <1 | >90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。